molecular formula C14H12FNO4S B2958707 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide CAS No. 667913-34-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide

Cat. No. B2958707
CAS RN: 667913-34-0
M. Wt: 309.31
InChI Key: ZPJAXNIPUSCYSL-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide” is a chemical compound . It belongs to the class of compounds known as sulfonamides . Sulfonamides are known for their wide range of medicinal applications, including their use as antibacterial, antiviral, and antimigraine medications .


Synthesis Analysis

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide” involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Studies have synthesized derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide with significant antibacterial and biofilm inhibitory properties. For instance, new derivatives have been shown to exhibit inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis, displaying moderate cytotoxicity, which suggests their potential application in combating bacterial infections and biofilm-associated diseases (Abbasi et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Another research avenue has focused on the synthesis of sulfonamides bearing the 1,4-benzodioxin ring, aimed at exploring their antibacterial potential and their use as therapeutic agents for inflammatory ailments. Some synthesized compounds demonstrated good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against lipoxygenase enzyme, which is a target for anti-inflammatory drugs (Abbasi et al., 2017).

Anticancer Activity

The exploration of sulfonamide derivatives for anticancer activities has also been a significant area of research. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, demonstrating their potential as antiproliferative agents against tumor cells. These complexes show promise in inducing cell death mainly through apoptosis, highlighting their applicability in cancer treatment (González-Álvarez et al., 2013).

Enzyme Inhibition

Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide have been evaluated for their enzyme inhibitory properties, particularly against carbonic anhydrases, which are crucial for various physiological functions. These studies have led to the identification of inhibitors that are potent against specific isoforms of carbonic anhydrase, offering potential therapeutic avenues for treating conditions related to enzyme dysregulation (Pala et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit proteases , carbonic anhydrase , and COX-2 . These enzymes play crucial roles in various physiological processes, including inflammation, apoptosis, and cell proliferation.

Mode of Action

Sulfonamides, a class of compounds to which this molecule belongs, generally work by blocking the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Biochemical Pathways

Sulfonamides, in general, are known to disturb the cell cycle in the g1 phase and act as inhibitors of histone deacetylase (hdac), thereby ceasing tumor cell growth . They also inhibit carbonic anhydrase, which is involved in many physiological disorders including epilepsy and osteoporosis .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action . In higher doses, sulfonamides may cause nausea, vomiting, and abdominal irritation .

Result of Action

Similar compounds have been shown to exhibit various biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-10-2-1-3-12(8-10)21(17,18)16-11-4-5-13-14(9-11)20-7-6-19-13/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJAXNIPUSCYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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